Trifluoroacetyl-menthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of menthol, where the hydroxyl group of menthol is replaced by a trifluoroacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trifluoroacetyl-menthol can be synthesized through the reaction of menthol with trifluoroacetic anhydride. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the by-products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Trifluoroacetyl-menthol undergoes various chemical reactions, including:
Oxidation: The trifluoroacetyl group can be oxidized under specific conditions to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group back to the original hydroxyl group or other reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoroacetic acid derivatives, while reduction can regenerate menthol .
Wissenschaftliche Forschungsanwendungen
Trifluoroacetyl-menthol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of trifluoroacetyl-menthol involves its interaction with various molecular targets. The trifluoroacetyl group can modulate the activity of enzymes and receptors by forming stable complexes or altering the chemical environment. This can lead to changes in cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Trifluoroacetyl fluoride: A related compound used in similar synthetic applications.
α-Terpineol: Another menthol derivative with different functional groups and applications.
Uniqueness: Trifluoroacetyl-menthol is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications requiring these characteristics .
Eigenschaften
CAS-Nummer |
91639-10-0 |
---|---|
Molekularformel |
C12H19F3O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C12H19F3O2/c1-7(2)9-5-4-8(3)6-10(9)17-11(16)12(13,14)15/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
ATXCXBAHNZQECW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)C(F)(F)F)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.